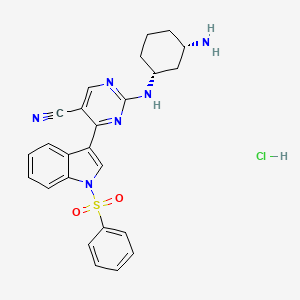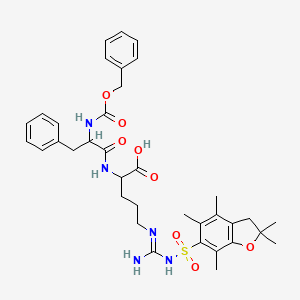
3-Amino-2-(benzyloxy)pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(benzyloxy)pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a benzyloxy group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzyloxy)pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate amine. For example, starting from 2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group using hydrogen in the presence of palladium on carbon . The benzyloxy group can be introduced through a nucleophilic substitution reaction with benzyl alcohol under basic conditions . The carbonitrile group can be introduced using a cyanation reaction with a suitable cyanating agent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(benzyloxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Benzyl alcohol, sodium hydroxide.
Major Products Formed
Oxidation: 3-Nitro-2-(benzyloxy)pyridine-4-carbonitrile.
Reduction: 3-Amino-2-(benzyloxy)pyridine-4-amine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(benzyloxy)pyridine-4-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-2-(benzyloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(benzyloxy)pyridine-4-carbonitrile: Similar structure but with different substitution pattern.
3-Amino-2-(methoxy)pyridine-4-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
3-Amino-2-(benzyloxy)pyridine-5-carbonitrile: Similar structure but with the carbonitrile group at a different position.
Uniqueness
3-Amino-2-(benzyloxy)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H11N3O |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
3-amino-2-phenylmethoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-8-11-6-7-16-13(12(11)15)17-9-10-4-2-1-3-5-10/h1-7H,9,15H2 |
InChI-Schlüssel |
CEJWDBYKBYISSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)


![2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13341475.png)



